molecular formula C21H20N4O3S B2478939 7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021045-51-1

7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2478939
CAS RN: 1021045-51-1
M. Wt: 408.48
InChI Key: WIILUJONCZAVFP-UHFFFAOYSA-N
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Description

The compound “7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule that contains several functional groups including a furan ring, a morpholino group, a thiazolo ring, and a pyridazinone ring . These functional groups suggest that the compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. The furan ring, for example, is aromatic and can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the morpholino group could make the compound more soluble in water .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Demchenko et al. (2015) explored the synthesis of novel compounds related to 7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one, assessing their analgesic and anti-inflammatory activities.

Antimicrobial Activity

  • Abdelhamid et al. (2019) researched compounds with a similar structure, focusing on their synthesis and antimicrobial activity against various microorganisms. Their findings indicate promising antimicrobial potential for these compounds (Abdelhamid et al., 2019).

Facile Synthesis of Novel Compounds

  • Koza et al. (2013) reported the synthesis of novel classes of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one, demonstrating advancements in chemical synthesis techniques (Koza et al., 2013).

Antinociceptive and Anti-inflammatory Properties

  • Research by Selvam et al. (2012) on thiazolopyrimidine derivatives, closely related to the compound , highlighted their significant antinociceptive and anti-inflammatory activities, contributing to the understanding of pain management and inflammation treatment (Selvam et al., 2012).

Design in Antitumor Agents

  • Matiichuk et al. (2020) focused on designing antitumor agents using derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, showing the potential use of these compounds in cancer research (Matiichuk et al., 2020).

Molecular Docking Study

  • A molecular docking study by Khumar et al. (2018) on novel pyrazole derivatives, including those with furan-2-yl groups, provided insights into the potential antibacterial properties of these compounds (Khumar et al., 2018).

properties

IUPAC Name

7-(furan-2-yl)-5-[(4-methylphenyl)methyl]-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14-4-6-15(7-5-14)13-25-20(26)18-19(17(23-25)16-3-2-10-28-16)29-21(22-18)24-8-11-27-12-9-24/h2-7,10H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIILUJONCZAVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one

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